Methyl 2-(5-bromo-2,4-dichlorophenyl)acetate
Description
Methyl 2-(5-bromo-2,4-dichlorophenyl)acetate is a halogenated aromatic ester characterized by a phenyl ring substituted with bromine (5-position) and chlorine (2,4-positions), linked to a methyl acetate group.
Structure
3D Structure
Properties
Molecular Formula |
C9H7BrCl2O2 |
|---|---|
Molecular Weight |
297.96 g/mol |
IUPAC Name |
methyl 2-(5-bromo-2,4-dichlorophenyl)acetate |
InChI |
InChI=1S/C9H7BrCl2O2/c1-14-9(13)3-5-2-6(10)8(12)4-7(5)11/h2,4H,3H2,1H3 |
InChI Key |
CMEVCPUNTMRXIX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1Cl)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of methyl 2-(5-bromo-2,4-dichlorophenyl)acetate typically involves multi-step organic transformations starting from appropriately substituted benzoic acid derivatives or halogenated aromatic precursors. The key steps include:
- Esterification of substituted benzoic acids to form methyl esters.
- Introduction of bromine and chlorine substituents at specific aromatic positions.
- Construction or modification of the acetyl side chain attached to the aromatic ring.
Stepwise Preparation Routes
Esterification of 5-bromo-2,4-dichlorophenylacetic acid
A common initial step involves esterification of the corresponding carboxylic acid with methanol under acidic catalysis (e.g., sulfuric acid), yielding the methyl ester. This process is typically carried out under reflux conditions with removal of water to drive the equilibrium toward ester formation.
Halogenation and Substitution Reactions
The bromine and chlorine substituents are introduced either through direct halogenation of the aromatic ring or by using pre-halogenated starting materials such as 5-bromo-2,4-dichlorobenzoic acid. Halogenation reagents include bromosuccinimide (N-bromosuccinimide) for bromination and chlorine sources for chlorination, often under controlled temperature and solvent conditions to ensure regioselectivity.
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) are employed for the selective formation of carbon-carbon bonds, allowing the introduction of the acetyl side chain or modification of aromatic substituents. For example, methyl 5-bromo-2,4-dichlorophenylacetate can be synthesized via palladium-catalyzed coupling of methyl 2-chloro-4-iodobenzoate derivatives with appropriate vinyl or acetyl reagents.
Alpha-Halogenated Ketone Synthesis
In some methods, alpha-halogenated ketones are synthesized as intermediates by reacting methyl esters with halogenating agents such as bromosuccinimide in mixed solvents (e.g., tetrahydrofuran and water) at elevated temperatures (around 80°C). This step is critical for introducing the bromine atom adjacent to the acetyl group, which is essential for the final compound structure.
Representative Preparation Method from Literature
A notable preparation method reported involves the following sequence:
| Step | Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Esterification of 4-bromo-2-methylbenzoic acid | Methanol, sulfuric acid catalyst, reflux | High | Formation of methyl 4-bromo-2-methylbenzoate intermediate |
| 2 | Palladium-catalyzed reaction with potassium vinylfluoroborate | Pd catalyst, sodium carbonate base, solvent | ~92 | Formation of vinyl-substituted intermediate |
| 3 | Alpha-halogenation with bromosuccinimide | Bromosuccinimide, tetrahydrofuran/water solvent, 80°C, 8 h | ~74 | Formation of methyl 4-bromoacetyl-2-methylbenzoate (analogous to target compound) |
This method emphasizes mild reaction conditions, cost-effective reagents, and scalability for industrial applications.
Alternative Synthetic Routes
Other documented approaches include:
- Nucleophilic substitution reactions starting from 5-bromo-2,4-dichlorophenol derivatives with methylating agents to form methyl sulfide intermediates, which can be further oxidized or modified to yield the target ester compound.
- Mitsunobu reaction-based routes for the introduction of functional groups followed by deprotection steps under basic conditions to access the methyl ester functionality.
Data Tables Summarizing Key Preparation Parameters
| Parameter | Method A (Esterification + Pd Catalysis + Halogenation) | Method B (Nucleophilic Substitution + Oxidation) | Method C (Mitsunobu + Deprotection) |
|---|---|---|---|
| Starting Material | 4-bromo-2-methylbenzoic acid | 5-bromo-2,4-dichlorophenol | Protected phenol derivatives |
| Catalyst | Sulfuric acid (esterification), Pd catalyst (coupling) | None | Triphenylphosphine + DEAD/DIAD |
| Halogenating Agent | Bromosuccinimide | Bromosuccinimide or similar | Not applicable |
| Solvent | Methanol, THF, water mixtures | Methanol, dichloromethane | Methanol, THF, water mixtures |
| Reaction Temperature | Reflux (esterification), 80-110°C (halogenation) | Ambient to reflux | 0-30°C (deprotection) |
| Reaction Time | 3-8 hours | Several hours | 0.5-12 hours |
| Yield (%) | 74-92 | Moderate to high | Moderate to high |
| Scalability | High | Moderate | Moderate |
Scientific Research Applications
Methyl 2-(5-bromo-2,4-dichlorophenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-(5-bromo-2,4-dichlorophenyl)acetate depends on its specific application. In biological systems, it may act as a substrate for esterases, leading to the release of the corresponding acid and alcohol. The bromine and chlorine substituents can influence the compound’s reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Methyl 2-(4-Bromo-2-Chloro-5-Methylphenyl)Acetate (CAS 1428761-26-5)
- Structure : Differs by a methyl group at the 5-position instead of chlorine.
- Molecular Formula : C₁₀H₁₀BrClO₂ (vs. C₉H₇BrCl₂O₂ for the target compound).
- Source : .
Methyl 2-(5-Bromo-2-Hydroxyphenyl)Acetate (CAS 220801-66-1)
- Structure : Hydroxyl group replaces chlorine at the 2-position.
- Impact : Introduces hydrogen-bonding capability, enhancing solubility in polar solvents but reducing stability under acidic/basic conditions.
- Similarity Score : 0.85 (structural similarity to target compound).
- Source : .
Methyl 3-Bromo-2-Chlorobenzoate (CAS 871224-19-0)
- Structure : Benzoate ester with bromine (3-position) and chlorine (2-position).
- Impact : The benzoate ester (vs. acetate) alters metabolic pathways and hydrolysis rates. Substituent positions affect electronic distribution.
- Molecular Weight : 249.49 g/mol (lower than target compound’s ~294.43 g/mol).
- Source : .
Methyl 2-Bromo-2-(4-Methoxyphenyl)Acetate (CAS 50612-99-2)
- Structure : Alpha-bromine on the acetate chain and methoxy group on the phenyl ring.
- Impact : The alpha-bromine enhances susceptibility to nucleophilic substitution. Methoxy group increases electron density on the ring, opposing the electron-withdrawing effects of halogens.
- Synthesis : Uses N-Bromosuccinimide (NBS) and AIBN in CCl₄ at 80°C .
- Source : .
Methyl 2-(4-Bromophenyl)Acetate (CAS 41841-16-1)
- Structure : Lacks chlorine substituents.
- Impact : Reduced electron deficiency may lower reactivity in coupling reactions. Simpler structure likely results in lower melting point and higher volatility.
- Regulatory Status : Complies with USP, EMA, JP, and BP standards for pharmaceutical use .
- Source : .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| Target Compound | C₉H₇BrCl₂O₂ | ~294.43 | 5-Br, 2,4-Cl | High density, low solubility in water |
| Methyl 2-(4-Bromo-2-Cl-5-MePh)Acetate | C₁₀H₁₀BrClO₂ | 277.55 | 5-Me, 4-Br, 2-Cl | Increased steric bulk, moderate reactivity |
| Methyl 2-Bromo-2-(4-MeOPh)Acetate | C₁₀H₁₁BrO₃ | 259.10 | α-Br, 4-OMe | Reactive acetate chain, polar |
| Methyl 3-Bromo-2-Cl-Benzoate | C₈H₆BrClO₂ | 249.49 | 3-Br, 2-Cl (benzoate) | Lower molecular weight, higher volatility |
Biological Activity
Methyl 2-(5-bromo-2,4-dichlorophenyl)acetate is a chemical compound that has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and the implications of its pharmacological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 5-bromo-2,4-dichlorobenzoic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction can be represented as follows:
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various bacterial strains. A study reported that compounds with similar structures exhibited Minimum Inhibitory Concentrations (MICs) ranging from 250 to 500 µg/mL against Staphylococcus aureus and Bacillus cereus .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 250 |
| Compound B | B. cereus | 500 |
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited an IC50 value of approximately 35 µM against MRC-5 human fetal lung fibroblast cells . This suggests moderate cytotoxicity, which is critical for evaluating its potential as an anticancer agent.
The biological activity of this compound may be attributed to its ability to interfere with cellular signaling pathways. Research indicates that similar compounds can inhibit the activity of protein kinases involved in cell proliferation and survival . The exact mechanism for this compound remains to be fully elucidated but is an area of ongoing research.
Case Studies
- Antiviral Activity : A recent study explored the antiviral properties of related compounds against HIV replication. The findings suggest that structural modifications can enhance antiviral efficacy, indicating potential for this compound in antiviral drug development .
- Pharmacokinetic Studies : Investigations into the pharmacokinetic profile of similar compounds reveal that they exhibit favorable absorption and distribution characteristics in biological systems. These studies are crucial for understanding the therapeutic potential and safety profiles of this compound .
Q & A
Q. What are the recommended methodologies for synthesizing Methyl 2-(5-bromo-2,4-dichlorophenyl)acetate, and how can purity be validated?
Answer: The synthesis typically involves coupling reactions or oxidation of precursor compounds. For example, ethyl 2-[5-bromo-2,4-dihydro-3-oxo-2-(thietanyl-3)-1,2,4-triazolyl-4]acetate can be oxidized using a 10-fold molar excess of H₂O₂ in glacial acetic acid under controlled heating to yield derivatives of the target compound . Purity validation should employ:
- HPLC (High-Performance Liquid Chromatography) with UV detection for quantification.
- NMR (¹H and ¹³C) to confirm structural integrity, focusing on aromatic proton signals (e.g., 5-bromo-2,4-dichlorophenyl group) and ester methyl resonances.
- Mass Spectrometry (MS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).
Q. What physicochemical properties are critical for predicting the pharmacokinetic behavior of this compound?
Answer: Key properties include:
Q. What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Gloves, lab coat, and goggles to prevent skin/eye contact (GHS warnings: H315, H319) .
- Ventilation: Use fume hoods due to potential respiratory irritation (H335).
- Waste Disposal: Segregate organic waste and collaborate with certified waste management services for incineration or neutralization .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved during refinement?
Answer: Use the SHELX suite (e.g., SHELXL) for small-molecule refinement:
Q. What strategies optimize the antiplatelet activity of thietane-containing derivatives of this compound?
Answer:
- Structure-Activity Relationship (SAR): Modify the thietane ring (e.g., sulfone derivatives via H₂O₂ oxidation) to enhance metabolic stability .
- In vitro assays: Test ADP-induced platelet aggregation using human PRP (Platelet-Rich Plasma).
- In vivo models: Compare pharmacokinetic profiles (e.g., AUC, T₁/₂) in rodent thrombosis models to identify optimal substituents .
Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?
Answer:
- Electron-withdrawing groups (e.g., Br, Cl) on the phenyl ring deactivate the acetate moiety, slowing nucleophilic substitution.
- Computational modeling: Use DFT (Density Functional Theory) to map electrostatic potential surfaces and predict sites for Suzuki-Miyaura coupling.
- Experimental validation: Compare reaction rates of bromo vs. chloro analogs under identical Pd-catalyzed conditions .
Q. What methodologies resolve discrepancies between in vitro and in vivo biological activity data?
Answer:
- Metabolic profiling: Use LC-MS to identify phase I/II metabolites that alter activity.
- Protein binding assays: Measure plasma protein binding (%) to assess bioavailability.
- Dose-response recalibration: Adjust in vitro IC₅₀ values using physiologically based pharmacokinetic (PBPK) modeling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
